molecular formula C14H21N3O3 B2496203 N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide CAS No. 21775-49-5

N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide

Cat. No. B2496203
CAS RN: 21775-49-5
M. Wt: 279.34
InChI Key: FMTTYMKCZDGGAZ-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide, also known as DMAPT, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMAPT has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. In

Scientific Research Applications

Copolymerization of Amine-Containing Monomers

The compound is used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene. The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Synthesis of Self-Healing pH-Responsive Hydrogels

The compound can be used as a monomer to synthesize self-healing pH-responsive hydrogels. These hydrogels have potential applications in drug delivery .

Development of Gene Delivery Vector

The compound can be used as a cationic monomer to develop gene delivery vectors due to its ability to complex with nucleic acids and facilitate their intracellular delivery .

Solvent-Induced Anti-Aggregation Evolution

The compound is applied in a solvent-induced anti-aggregation (SIAA) strategy. This strategy is proposed to cope with the severe aggregation property of the small molecule electron-transporting layer (ETL), which not only deteriorates the photovoltaic performance and operational reliability but also constrains its compatibility with large-scale coating techniques .

Post-Fixation and Crosslinking of Small Ribonucleic Acid (RNAs) Species

The compound has been used for post-fixation and crosslinking of small ribonucleic acid (RNAs) species from formalin fixed paraffin embedded (FFPE) tissues .

Fluorescent In Situ Hybridisation (FISH) and Immunofluorescence (IF) Signals

The compound has been used for fluorescent in situ hybridisation (FISH) and immunofluorescence (IF) signals .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-17(2)10-4-9-15-13(18)14(19)16-11-5-7-12(20-3)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTTYMKCZDGGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(dimethylamino)propyl)-N2-(4-methoxyphenyl)oxalamide

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